molecular formula C10H7ClN2O2 B13654024 4-Chloro-5-methyl-3-nitroquinoline

4-Chloro-5-methyl-3-nitroquinoline

Katalognummer: B13654024
Molekulargewicht: 222.63 g/mol
InChI-Schlüssel: IPOCZZPOHHJVFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-methyl-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O2 It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-3-nitroquinoline typically involves the nitration of 4-chloro-5-methylquinoline. One common method involves the reaction of 4-chloro-5-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-methyl-3-nitroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-Chloro-5-methyl-3-aminoquinoline.

    Substitution: 4-(Substituted)-5-methyl-3-nitroquinoline.

    Oxidation: 4-Chloro-5-carboxy-3-nitroquinoline.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-methyl-3-nitroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a probe in studying biological processes involving quinoline derivatives.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-methyl-3-nitroquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloroquinoline: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    5-Methylquinoline: Lacks the chloro and nitro groups, affecting its biological activity and chemical reactivity.

    3-Nitroquinoline: Lacks the chloro and methyl groups, influencing its pharmacological properties.

Uniqueness

4-Chloro-5-methyl-3-nitroquinoline is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H7ClN2O2

Molekulargewicht

222.63 g/mol

IUPAC-Name

4-chloro-5-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-7-9(6)10(11)8(5-12-7)13(14)15/h2-5H,1H3

InChI-Schlüssel

IPOCZZPOHHJVFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)N=CC(=C2Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.